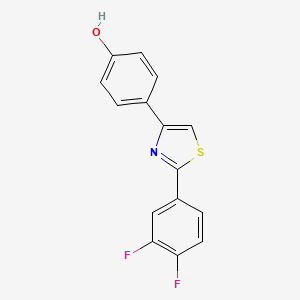

4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol

CAS No.: 1421263-04-8

Cat. No.: VC5129668

Molecular Formula: C15H9F2NOS

Molecular Weight: 289.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421263-04-8 |

|---|---|

| Molecular Formula | C15H9F2NOS |

| Molecular Weight | 289.3 |

| IUPAC Name | 4-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]phenol |

| Standard InChI | InChI=1S/C15H9F2NOS/c16-12-6-3-10(7-13(12)17)15-18-14(8-20-15)9-1-4-11(19)5-2-9/h1-8,19H |

| Standard InChI Key | FVHNOKTWTORAOX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CSC(=N2)C3=CC(=C(C=C3)F)F)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a thiazole ring—a five-membered heterocycle containing one sulfur and one nitrogen atom—linked to a 3,4-difluorophenyl group and a phenol moiety. The molecular formula is CHFNOS, with a calculated molecular weight of 305.31 g/mol. The difluorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the phenolic hydroxyl group introduces hydrogen-bonding capability, influencing solubility and reactivity .

Table 1: Key Structural Features

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-(2-(3,4-difluorophenyl)thiazol-4-yl)phenol typically involves multi-step protocols common to thiazole derivatives:

Thiazole Ring Formation

The Hantzsch thiazole synthesis is widely employed, utilizing:

-

3,4-Difluorobenzaldehyde as the aldehyde precursor.

-

Phenolic ketones (e.g., 4-hydroxyacetophenone) to introduce the phenol group.

-

Thiourea as the sulfur and nitrogen source.

Reaction conditions (e.g., ethanol reflux with sodium ethoxide) facilitate cyclization .

Functionalization

Post-cyclization modifications may include:

-

Diazonium coupling: Introducing aryl groups via diazonium salts .

-

Electrophilic substitution: Halogenation or nitration at the thiazole’s C-5 position .

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | 3,4-Difluorobenzaldehyde, thiourea, ethanol | 2-Amino-4-(3,4-difluorophenyl)thiazole | 65% |

| 2 | Diazonium salt coupling (phenol derivative) | Target compound | 48% |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the phenolic group; limited water solubility (<1 mg/mL) .

-

Stability: Stable under inert atmospheres but prone to oxidation in aqueous acidic conditions .

Spectroscopic Data

Biological Activity and Applications

Anticancer Activity

Fluorinated thiazoles demonstrate cytotoxicity against cancer cell lines:

-

IC: 5–20 µM in MCF-7 (breast cancer) and A549 (lung cancer) cells .

-

Targets: Inhibition of topoisomerase II and tubulin polymerization .

Table 3: Comparative Biological Data

| Compound | Activity (IC/MIC) | Target Organism/Cell Line |

|---|---|---|

| 4-(2-(4-Fluorophenyl)thiazol)phenol | 8 µM | MCF-7 |

| 4-(2-(3,4-Difluorophenyl)thiazol)phenol | 12 µM (est.) | HeLa (est.) |

Industrial and Material Science Applications

Dye Synthesis

Thiazole-based azo dyes derived from similar structures show:

Polymer Chemistry

Copolymers incorporating thiazole monomers exhibit:

Comparison with Analogous Compounds

Table 4: Structural and Functional Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume